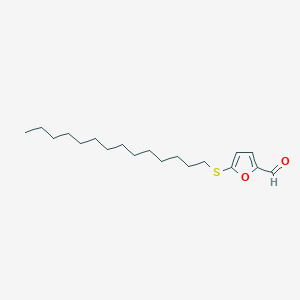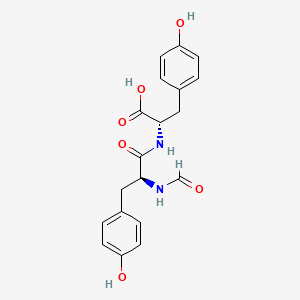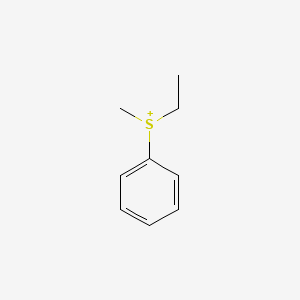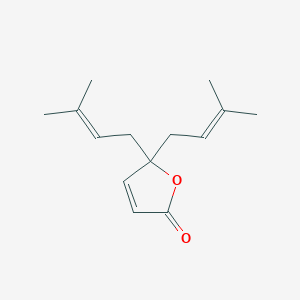![molecular formula C10H12N4OS B14526132 1-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]propan-2-ol CAS No. 62808-00-8](/img/structure/B14526132.png)
1-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]propan-2-ol is a chemical compound with a unique structure that includes a tetrazole ring, a phenyl group, and a sulfanyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]propan-2-ol typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with an appropriate propanol derivative under controlled conditions. The reaction may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfanyl linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the tetrazole ring or the phenyl group.
Substitution: The hydroxyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the hydroxyl group can produce various esters or ethers .
Scientific Research Applications
1-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]propan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]propan-2-ol involves its interaction with specific molecular targets. For example, it has been found to inhibit cytochrome P450 sterol 14α-demethylase (CYP51), an enzyme involved in the biosynthesis of sterols in fungi. This inhibition disrupts the production of essential sterols, leading to antifungal effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: A precursor in the synthesis of 1-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]propan-2-ol.
VT-1161: A 1-tetrazole-based antifungal agent with a similar structure and mechanism of action.
1-(1-Phenyl-1H-tetrazol-5-yl)piperazine: Another tetrazole derivative with potential biological applications.
Uniqueness
This compound is unique due to its combination of a tetrazole ring, phenyl group, and sulfanyl linkage, which confer specific chemical and biological properties.
Properties
CAS No. |
62808-00-8 |
|---|---|
Molecular Formula |
C10H12N4OS |
Molecular Weight |
236.30 g/mol |
IUPAC Name |
1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-ol |
InChI |
InChI=1S/C10H12N4OS/c1-8(15)7-16-10-11-12-13-14(10)9-5-3-2-4-6-9/h2-6,8,15H,7H2,1H3 |
InChI Key |
VSTYUOWGYJWOFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC1=NN=NN1C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-3-methyl-9H-indeno[2,1-c]pyridine;hydrochloride](/img/structure/B14526051.png)
![6-Chloro-10-(trifluoromethyl)-12H-benzo[a]phenothiazin-5-ol](/img/structure/B14526056.png)
![(2E)-1-(4-Chlorophenyl)-2-[(4-methylphenyl)imino]ethan-1-one](/img/structure/B14526059.png)

![N-[4-Methyl-2-(2-oxopropyl)phenyl]acetamide](/img/structure/B14526068.png)
![2-{[2-(Dimethylamino)ethoxy]carbonyl}benzoate](/img/structure/B14526072.png)

![Diethyl [2-(nitrooxy)ethyl]phosphonate](/img/structure/B14526087.png)

![Ethyl 4-[3-(4-methoxyphenyl)acryloyl]benzoate](/img/structure/B14526095.png)

![S-[4-(Hexyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate](/img/structure/B14526115.png)
![9-[4-(3-Aminopropyl)-2,5-dimethoxyphenyl]nonan-1-amine](/img/structure/B14526128.png)

